(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid
Overview
Description
(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound belongs to the class of fluorenylmethyloxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . The targets would therefore be the amino acid sequences in proteins where this compound is incorporated during synthesis.
Mode of Action
The compound interacts with its targets through the process of peptide bond formation in protein synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions . It is removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
Biochemical Pathways
The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of peptide chain formation . The downstream effects include the synthesis of proteins with specific amino acid sequences, which can then perform various functions in the body.
Result of Action
The result of the compound’s action is the successful synthesis of proteins with specific amino acid sequences . These proteins can then perform their specific functions in the body, contributing to various physiological processes.
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of peptide bond formation . The compound itself is stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCCQAJIMESAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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